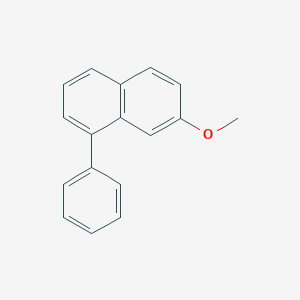
7-Methoxy-1-phenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-phenylnaphthalene: is an organic compound with the molecular formula C17H14O . It is a derivative of naphthalene, where a methoxy group is attached to the seventh position and a phenyl group is attached to the first position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which undergoes cyclization to form 7-methoxy-1-tetralone. Finally, dehydrogenation of 7-methoxy-1-tetralone yields this compound .
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process involves the same steps as the batch process but is carried out in a continuous manner, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Methoxy-1-phenylnaphthalene is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, derivatives of this compound are studied for their potential therapeutic properties. They are investigated for their anticancer, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable for the development of new materials with specific functionalities .
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-phenylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, in anticancer research, these compounds may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylnaphthalene
- 7-Methoxy-1-tetralone
- 1-Methoxynaphthalene
Comparison: Compared to 1-Phenylnaphthalene, 7-Methoxy-1-phenylnaphthalene has an additional methoxy group, which can influence its reactivity and interactions with other molecules. 7-Methoxy-1-tetralone is a precursor in the synthesis of this compound and shares similar structural features. 1-Methoxynaphthalene, on the other hand, lacks the phenyl group, making it less complex and potentially less versatile in certain applications .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable compound for further study and development.
Eigenschaften
CAS-Nummer |
27331-38-0 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
7-methoxy-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-12H,1H3 |
InChI-Schlüssel |
KOMPYRNICSLPKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
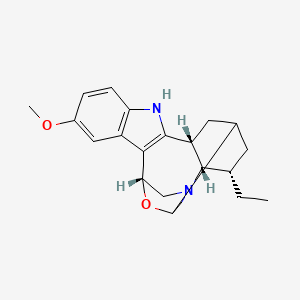
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

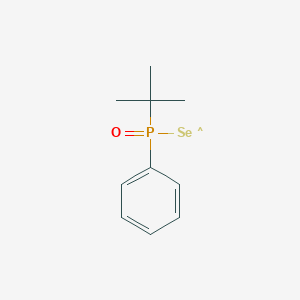
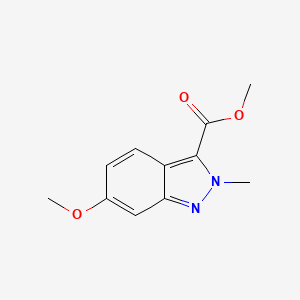
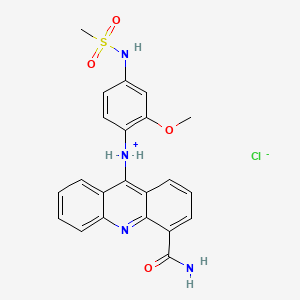
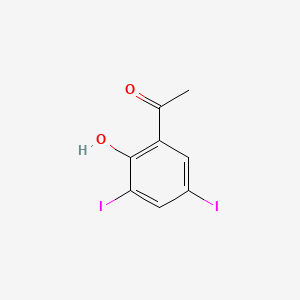
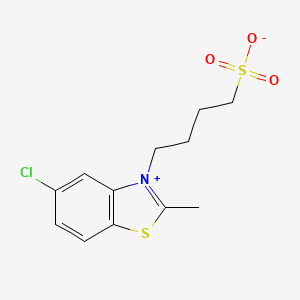
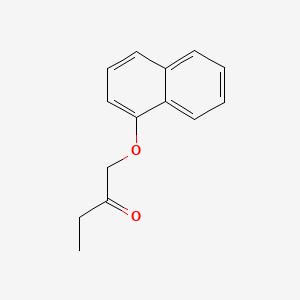
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)

